p-Hydroxyphenethyl vanillate

Description

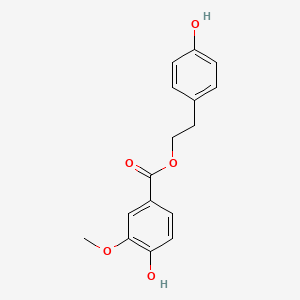

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-20-15-10-12(4-7-14(15)18)16(19)21-9-8-11-2-5-13(17)6-3-11/h2-7,10,17-18H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWLQIYIQOGIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p-Hydroxyphenethyl vanillate chemical structure and properties

An In-Depth Technical Guide to p-Hydroxyphenethyl Vanillate (B8668496)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of p-Hydroxyphenethyl vanillate for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is a phenolic ester. It is structurally composed of p-hydroxyphenethyl alcohol (also known as tyrosol) and vanillic acid moieties joined by an ester linkage.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1539303-03-1 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₅ | [1][2] |

| Molecular Weight | 288.29 g/mol | [1][2] |

| Appearance | Oil or Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [1] |

| Boiling Point | 501.6 ± 45.0 °C at 760 mmHg | [1] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of vanillic acid and p-hydroxyphenethyl alcohol.[1] A common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.[1] An alternative approach, detailed below, involves a coupling reaction that can be adapted for this specific synthesis, based on methodologies for similar phenolic esters.[3]

Experimental Protocol: Synthesis via Coupling Reaction

This protocol describes a plausible synthetic route to this compound.

Step 1: Protection of Phenolic Hydroxyl Groups To prevent side reactions, the phenolic hydroxyl groups of both vanillic acid and p-hydroxyphenethyl alcohol are first protected, for example, using benzyl (B1604629) bromide.

-

Dissolve p-hydroxyphenethyl alcohol (1 equivalent) in ethanol.

-

Add potassium carbonate (1.5 equivalents) and benzyl bromide (1 equivalent).

-

Reflux the mixture for 4-6 hours.

-

After cooling, filter the mixture and concentrate the filtrate under vacuum to obtain the protected p-hydroxyphenethyl alcohol.

-

Repeat this procedure for vanillic acid to obtain protected vanillic acid.

Step 2: Coupling Reaction The protected vanillic acid is coupled with the protected p-hydroxyphenethyl alcohol.

-

Dissolve the protected vanillic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).

-

Add the protected p-hydroxyphenethyl alcohol (1 equivalent) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the protected this compound.

Step 3: Deprotection The protecting groups are removed to yield the final product.

-

Dissolve the protected ester in a solvent like methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere for 8-12 hours.

-

Filter the mixture through celite to remove the catalyst.

-

Concentrate the filtrate under vacuum to obtain this compound.

-

Purify the final product using column chromatography if necessary.

Biological Activities and Potential Mechanism of Action

While direct experimental studies on the biological activities of this compound are not extensively available, the known pharmacological properties of its constituent molecules, vanillic acid and p-hydroxyphenethyl alcohol (tyrosol), suggest its potential therapeutic effects.

Anti-Inflammatory Properties

Vanillic acid is known to possess significant anti-inflammatory properties.[2][4] It has been shown to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[4][5] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling pathways.[2] In models of rheumatoid arthritis, vanillic acid ameliorated clinical symptoms and joint destruction by suppressing these pathways.[2]

Neuroprotective Properties

p-Hydroxyphenethyl alcohol (tyrosol) has demonstrated neuroprotective effects in various studies.[6][7] It is capable of modulating several key signaling pathways involved in cellular protection, including the Keap1–Nrf2–ARE, PI3K/Akt–ERK, and AMPK–SIRT1–PGC-1α pathways.[1][8] Tyrosol has also been shown to attenuate the activation of the NF-κB signaling pathway, which is implicated in neuroinflammation.[9]

Given the activities of its precursors, it is plausible that this compound exhibits a spectrum of biological effects, including anti-inflammatory and neuroprotective activities. The ester linkage may influence its bioavailability and metabolic fate, potentially leading to a synergistic or modified activity profile compared to its individual components.

Postulated Signaling Pathway

Based on the strong evidence for the role of vanillic acid in modulating inflammatory responses, the following diagram illustrates the potential mechanism of action of this compound in inhibiting inflammation via the NF-κB and MAPK pathways.

Conclusion

This compound is a phenolic ester with a well-defined chemical structure. While direct biological data is limited, the known anti-inflammatory and neuroprotective properties of its precursors, vanillic acid and p-hydroxyphenethyl alcohol, make it a compound of interest for further investigation in drug discovery and development. The synthetic protocols for similar esters are established and can be adapted for its production, enabling future pharmacological studies to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxytyrosol and Brain Tumors: Mechanisms of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

The Crossroads of Phenylpropanoid and Tyrosine Metabolism: A Technical Guide to the Biosynthesis of p-Hydroxyphenethyl Vanillate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl vanillate (B8668496), a phenolic compound with noteworthy pharmacological potential, is synthesized in plants through the convergence of two major metabolic pathways: the phenylpropanoid pathway, yielding vanillic acid, and the tyrosine-derived pathway for p-hydroxyphenethyl alcohol. This technical guide provides an in-depth exploration of the proposed biosynthetic route to p-hydroxyphenethyl vanillate, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, this document offers comprehensive experimental protocols for the elucidation and characterization of the enzymes involved, with a particular focus on the putative final esterification step catalyzed by an acyltransferase. The presented information is intended to serve as a foundational resource for researchers aiming to understand, engineer, and exploit the biosynthesis of this valuable plant-derived metabolite.

Introduction

The vast chemical diversity of plant secondary metabolites offers a rich resource for the discovery of novel therapeutic agents. Among these, phenolic compounds have garnered significant attention for their broad spectrum of biological activities. This compound, an ester formed from vanillic acid and p-hydroxyphenethyl alcohol, has been identified in various plant species, notably in the orchid Gastrodia elata, a plant with a long history of use in traditional medicine. Understanding the biosynthetic origin of this molecule is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This guide delineates the current scientific understanding of the this compound biosynthetic pathway, integrating data from studies on its precursor molecules and proposing a plausible enzymatic mechanism for its final assembly.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not a linear pathway but rather the result of the convergence of two distinct, yet interconnected, metabolic routes. The formation of the vanillate moiety originates from the general phenylpropanoid pathway, while the p-hydroxyphenethyl alcohol component is derived from the amino acid tyrosine. The proposed overall pathway is depicted below.

Figure 1: Proposed biosynthetic pathway of this compound. The pathway involves the convergence of the phenylpropanoid pathway, leading to vanillic acid, and a tyrosine-derived pathway, producing p-hydroxyphenethyl alcohol. The final esterification is putatively catalyzed by a BAHD acyltransferase. Enzyme abbreviations are defined in the text.

Biosynthesis of the Vanillate Moiety

The formation of vanillic acid begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

-

p-Coumaric Acid to Caffeic Acid: The subsequent hydroxylation at the C3 position is carried out by p-Coumarate 3-Hydroxylase (C3H) , yielding caffeic acid.

-

Caffeic Acid to Ferulic Acid: A methylation step, catalyzed by Caffeic Acid O-Methyltransferase (COMT) , converts the 3-hydroxyl group of caffeic acid to a methoxy (B1213986) group, forming ferulic acid.

-

Ferulic Acid to Vanillin (B372448): The side chain of ferulic acid is cleaved to produce vanillin. This reaction is catalyzed by Vanillin Synthase (VpVAN) , a hydratase/lyase type enzyme[1].

-

Vanillin to Vanillic Acid: Finally, vanillin is oxidized to vanillic acid by a Vanillin Dehydrogenase (VADH) .

Biosynthesis of the p-Hydroxyphenethyl Alcohol Moiety

p-Hydroxyphenethyl alcohol, also known as tyrosol, is synthesized from the amino acid L-tyrosine through a pathway analogous to the Ehrlich pathway in yeast.

-

L-Tyrosine to Tyramine: The pathway initiates with the decarboxylation of L-tyrosine by Tyrosine Decarboxylase (TyrDC) to produce tyramine.

-

Tyramine to p-Hydroxyphenylacetaldehyde: Tyramine is then oxidatively deaminated by a Tyramine Oxidase (TAO) to yield p-hydroxyphenylacetaldehyde.

-

p-Hydroxyphenylacetaldehyde to p-Hydroxyphenethyl Alcohol: The final step is the reduction of the aldehyde to an alcohol, catalyzed by a Phenylacetaldehyde Reductase (PAR) or a similar alcohol dehydrogenase.

Final Esterification Step: A Putative Role for BAHD Acyltransferases

The crucial final step in the biosynthesis of this compound is the esterification of vanillic acid with p-hydroxyphenethyl alcohol. While the specific enzyme responsible for this reaction has not yet been definitively characterized in any plant species, members of the BAHD acyltransferase superfamily are strong candidates. BAHD acyltransferases are a large and diverse family of plant enzymes known to catalyze the transfer of an acyl group from a coenzyme A (CoA) thioester to a wide range of acceptor molecules, including alcohols, to form esters[2]. It is therefore hypothesized that a specific BAHD acyltransferase utilizes vanilloyl-CoA (the activated form of vanillic acid) as the acyl donor and p-hydroxyphenethyl alcohol as the acceptor to form this compound.

Quantitative Data

Quantitative data for the entire this compound biosynthetic pathway is sparse. However, data on the concentrations of precursor molecules in relevant plant species, such as Gastrodia elata, provide valuable context.

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Gastrodin (p-hydroxymethylphenyl-β-D-glucopyranoside) | Gastrodia elata | Tuber | 0.1 - 5 µ g/band (HPTLC) | [3] |

| Vanillin | Gastrodia elata | Tuber | 0.1 - 5 µ g/band (HPTLC) | [3] |

| Vanillyl alcohol | Gastrodia elata | Tuber | 0.1 - 5 µ g/band (HPTLC) | [3] |

| Parishin (an ester containing p-hydroxybenzyl alcohol) | Gastrodia elata | Powder | Variable, influences pharmacokinetics | [4] |

Note: Gastrodin is a glucoside of p-hydroxybenzyl alcohol, a closely related compound to p-hydroxyphenethyl alcohol. The presence and quantification of these related compounds in Gastrodia elata support the activity of the precursor pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Purification of a Putative BAHD Acyltransferase

This protocol describes the expression of a candidate BAHD acyltransferase gene in E. coli and its subsequent purification, a crucial step for in vitro characterization.

Figure 2: Workflow for the heterologous expression and purification of a candidate BAHD acyltransferase.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from a plant tissue known to produce this compound, such as the tubers of Gastrodia elata. First-strand cDNA is then synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The open reading frame of the candidate BAHD acyltransferase gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a suitable bacterial expression vector, such as a pET vector with a His-tag for purification.

-

Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 200 µM, followed by incubation at 18°C for up to 24 hours[5].

-

Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell disruption (e.g., by sonication), the crude protein extract is clarified by centrifugation. The His-tagged protein is then purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's protocols[5]. The purity of the protein can be assessed by SDS-PAGE.

In Vitro Enzyme Assay for BAHD Acyltransferase Activity

This assay is designed to determine if the purified recombinant BAHD acyltransferase can catalyze the formation of this compound.

Methodology:

-

Reaction Mixture Preparation: The in vitro assay is typically performed in a final volume of 100 µL containing 100 mM Tris-HCl buffer (pH 7.5), 60 µM of the acyl donor (vanilloyl-CoA), 200 µM of the acyl acceptor (p-hydroxyphenethyl alcohol), and 10 µg of the purified recombinant protein[6].

-

Note: Vanilloyl-CoA can be synthesized from vanillic acid using a CoA ligase.

-

-

Incubation: The reaction mixture is incubated at 30°C for 30 minutes[6].

-

Reaction Termination: The reaction is stopped by the addition of 20 µL of ice-cold 0.5% trifluoroacetic acid[6].

-

Product Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of this compound. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of this compound in plant extracts or in vitro assay samples.

Methodology:

-

Sample Preparation: Plant tissues are ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol (B129727) or ethyl acetate). The extract is then filtered and concentrated. For in vitro assay samples, the terminated reaction mixture can be directly analyzed after centrifugation to remove any precipitate.

-

Chromatographic Separation: The sample is injected onto a UPLC system equipped with a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). A gradient elution is performed using a mobile phase consisting of two solvents, for example, A: 4.0 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid, and B: acetonitrile. This allows for the separation of this compound from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification, providing high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the samples is then determined by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents an elegant example of metabolic convergence. While the pathways leading to its precursors, vanillic acid and p-hydroxyphenethyl alcohol, are relatively well-understood, the final esterification step remains a key area for future research. The identification and characterization of the specific BAHD acyltransferase responsible for this reaction will be a significant milestone, enabling the complete elucidation of the pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives for pharmaceutical and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on this exciting area of investigation.

References

- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity Profiling and Quantification of Gastrodin in Gastrodia elata Cultivated in the Field versus Facility via Hyphenated High-Performance Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

Spectroscopic Profile of p-Hydroxyphenethyl Vanillate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for p-Hydroxyphenethyl vanillate (B8668496) (CAS: 1539303-03-1), a naturally occurring phenolic compound. While experimental spectra for this specific molecule are not widely available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent moieties: p-hydroxyphenethyl alcohol and vanillic acid. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Chemical Structure:

-

IUPAC Name: 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate

-

Molecular Formula: C₁₆H₁₆O₅

-

Molecular Weight: 288.29 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for p-Hydroxyphenethyl vanillate. These predictions are derived from the known spectral characteristics of its precursors, p-hydroxyphenethyl alcohol and vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | m | 2H | Aromatic protons on the vanillate ring |

| ~6.9 - 7.1 | m | 3H | Aromatic protons on the phenethyl ring |

| ~6.8 | d | 1H | Aromatic proton on the vanillate ring |

| ~6.7 | d | 2H | Aromatic protons on the phenethyl ring |

| ~5.9 (broad s) | s | 1H | Phenolic OH on the vanillate ring |

| ~5.0 (broad s) | s | 1H | Phenolic OH on the phenethyl ring |

| ~4.4 | t | 2H | -O-CH₂- of the ethyl group |

| ~3.9 | s | 3H | Methoxy (-OCH₃) group |

| ~3.0 | t | 2H | Ar-CH₂- of the ethyl group |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | Carbonyl (C=O) of the ester |

| ~156.0 | Aromatic C-OH of the phenethyl ring |

| ~151.0 | Aromatic C-OH of the vanillate ring |

| ~147.0 | Aromatic C-OCH₃ of the vanillate ring |

| ~130.0 | Aromatic CH of the phenethyl ring |

| ~124.0 | Quaternary aromatic C of the phenethyl ring |

| ~122.5 | Aromatic CH of the vanillate ring |

| ~115.5 | Aromatic CH of the phenethyl ring |

| ~114.0 | Aromatic CH of the vanillate ring |

| ~112.5 | Aromatic CH of the vanillate ring |

| ~65.0 | -O-CH₂- of the ethyl group |

| ~56.0 | Methoxy (-OCH₃) group |

| ~34.5 | Ar-CH₂- of the ethyl group |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3500 - 3200 | O-H stretch (phenolic) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1720 - 1700 | C=O stretch (ester) |

| 1610 - 1580 | C=C stretch (aromatic ring) |

| 1520 - 1480 | C=C stretch (aromatic ring) |

| 1280 - 1200 | C-O stretch (ester, aryl ether) |

| 1150 - 1000 | C-O stretch (alcohol, ester) |

| 850 - 800 | C-H bend (aromatic, para-substituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z)

| m/z | Assignment |

| 288.10 | [M]⁺ (Molecular Ion) |

| 167.04 | [C₈H₇O₄]⁺ (Vanilloyl cation) |

| 151.04 | [C₈H₇O₃]⁺ (Fragment from vanilloyl moiety) |

| 121.06 | [C₈H₉O]⁺ (p-Hydroxyphenethyl cation) |

| 107.05 | [C₇H₇O]⁺ (Fragment from p-hydroxyphenethyl moiety) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if the solvent does not contain it.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) with proton decoupling are typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak or the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid or oil, it can be analyzed directly using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use a soft ionization technique such as Electrospray Ionization (ESI) in positive or negative ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to obtain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

p-Hydroxyphenethyl Vanillate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester, is a compound of interest in phytochemical and pharmacological research. It is synthesized from the condensation of p-hydroxyphenethyl alcohol and vanillic acid.[1] Understanding the solubility and stability of this molecule is a critical prerequisite for its investigation as a potential therapeutic agent and for the development of suitable formulations. This technical guide provides a comprehensive overview of the known properties of p-Hydroxyphenethyl vanillate and outlines detailed experimental protocols for determining its solubility and stability profiles, in line with established regulatory guidelines.

Core Properties

While specific quantitative data for this compound is not extensively available in public literature, its fundamental chemical and physical characteristics have been reported.

| Property | Data | Source(s) |

| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | [2] |

| CAS Number | 1539303-03-1 | [2] |

| Molecular Formula | C₁₆H₁₆O₅ | [2] |

| Molecular Weight | 288.29 g/mol | [2] |

| Physical Description | Oil or Powder | [1][2] |

| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. | [1] |

For enhancing solubility, particularly for the preparation of stock solutions, warming the sample at 37°C and utilizing an ultrasonic bath may be beneficial.[2] Stock solutions can typically be stored at temperatures below -20°C for several months.[2]

Solubility Determination: Experimental Protocols

A thorough understanding of a compound's solubility is crucial for its handling, formulation, and bioavailability assessment. The following protocols outline the standard methodologies for quantitatively determining the solubility of this compound.

Equilibrium Solubility in Various Solvents

This method determines the saturation concentration of the compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pH-Dependent Aqueous Solubility

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. This protocol assesses solubility across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

-

Sample Processing: Centrifuge the samples to separate the solid and liquid phases.

-

Quantification: Analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method.

Caption: Workflow for pH-Dependent Solubility.

Stability Assessment: Experimental Protocols

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products. The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.

Methodology:

-

Conditions: Expose solutions of this compound to a variety of stress conditions:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60°C

-

Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug substance under defined storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of this compound.

-

Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs during accelerated studies).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4]

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Evaluation: At each time point, test the samples for appearance, assay, and degradation products.

Caption: Workflow for ICH Stability Testing.

Potential Biological Activity and Signaling Pathways

While no studies have directly investigated the signaling pathways modulated by this compound, the biological activities of its constituent molecules, vanillin (B372448) and p-hydroxyphenethyl alcohol (tyrosol), are well-documented. Vanillin and its derivatives have been reported to possess antioxidant, anti-inflammatory, and anticancer properties.[5][6] Notably, a derivative of vanillin has been shown to suppress the growth of colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[7] Tyrosol also exhibits antioxidant and anti-inflammatory effects.[8]

Based on this, it is plausible that this compound may exhibit similar biological activities. The ester linkage could influence its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with cellular targets. Future research should focus on screening this compound for various biological activities and elucidating its mechanism of action, including its effects on key signaling pathways implicated in inflammation and cancer.

Caption: Hypothesized Signaling Pathway Investigation.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers and drug development professionals to generate the necessary data for advancing its scientific understanding and potential therapeutic applications. The insights gained from such studies will be invaluable for formulation development, preclinical testing, and ultimately, for unlocking the full pharmacological potential of this interesting phenolic compound.

References

- 1. This compound | 1539303-03-1 | Benchchem [benchchem.com]

- 2. biocrick.com [biocrick.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. researchgate.net [researchgate.net]

- 6. One moment, please... [jddtonline.info]

- 7. A vanillin derivative suppresses the growth of HT29 cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

p-Hydroxyphenethyl Vanillate: A Technical Guide on its Discovery, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester naturally present in select medicinal plants, stands as a molecule of interest at the intersection of traditional medicine and modern pharmacology. This technical guide provides a comprehensive overview of its discovery, synthetic methodologies, and the current understanding of its biological activities, with a focus on its antioxidant and anti-inflammatory properties. While research on this specific ester is nascent compared to its well-studied precursors, p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid, this document collates the available data to furnish a foundational resource for further scientific inquiry and drug development endeavors.

Introduction and Discovery

p-Hydroxyphenethyl vanillate (CAS No. 1539303-03-1) is a natural phenolic compound formed from the esterification of p-hydroxyphenethyl alcohol and vanillic acid.[1] Its discovery is intrinsically linked to the phytochemical analysis of plants utilized in traditional medicine. Notably, it has been identified as a constituent of Gastrodia elata, a prominent herb in traditional Asian medicine revered for its neurological benefits, and Notopterygium forbesii, another plant with a history of medicinal use.[1] The presence of this compound in these botanicals has spurred interest in its potential contribution to their therapeutic effects.

While a precise historical timeline of its initial isolation and characterization is not prominently documented in readily available literature, its identification is a result of advancing analytical techniques, such as chromatography and spectroscopy, applied to the systematic study of natural product chemistry.

Table 1: Chemical Profile of this compound

| Property | Data |

| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate |

| CAS Number | 1539303-03-1 |

| Molecular Formula | C₁₆H₁₆O₅ |

| Molecular Weight | 288.29 g/mol |

| Appearance | Oil |

| Purity | >98% |

Source:[2]

Synthesis and Characterization

The primary route for obtaining this compound is through chemical synthesis, specifically via the esterification of its two precursor molecules.

Experimental Protocol: Fischer-Speier Esterification

This common method involves the acid-catalyzed reaction between p-hydroxyphenethyl alcohol and vanillic acid.

Materials:

-

p-Hydroxyphenethyl alcohol (Tyrosol)

-

Vanillic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., hexane-ethyl acetate (B1210297) gradient)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of p-hydroxyphenethyl alcohol and vanillic acid in anhydrous toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography with a suitable eluent system.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, the well-documented pharmacological profiles of its precursors, p-hydroxyphenethyl alcohol and vanillic acid, provide a strong rationale for its potential therapeutic effects, particularly in the realms of antioxidant and anti-inflammatory action.

Antioxidant Activity (Inferred)

Both p-hydroxyphenethyl alcohol and vanillic acid are known potent antioxidants. It is hypothesized that this compound retains this activity due to the presence of phenolic hydroxyl groups in its structure, which are crucial for scavenging free radicals.

Potential Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Serially dilute the stock solution to obtain a range of concentrations.

-

Prepare a methanolic solution of DPPH.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the this compound solution or the positive control to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity and Associated Signaling Pathways (Inferred)

Chronic inflammation is implicated in a multitude of diseases. Vanillin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway, thereby reducing inflammation.

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases can lead to the production of inflammatory mediators. Vanillin has been reported to inhibit the phosphorylation of MAPK proteins.[4]

Potential Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO₂)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Determine the IC50 value for NO inhibition.

-

A parallel MTT assay should be performed to assess the cytotoxicity of the compound on the RAW 264.7 cells to ensure that the observed inhibition of NO production is not due to cell death.

Future Directions and Conclusion

This compound is a promising natural product that warrants further investigation. While its discovery is rooted in the analysis of traditional medicinal plants, dedicated research into its specific pharmacological properties is still in its early stages. The strong antioxidant and anti-inflammatory profiles of its constituent molecules, p-hydroxyphenethyl alcohol and vanillic acid, provide a solid foundation for hypothesizing its bioactivity.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the bioactivity of pure this compound in a wide range of assays to determine its antioxidant, anti-inflammatory, neuroprotective, and anticancer potential.

-

Quantitative Analysis: Determining key metrics such as IC50 values for various biological activities to quantify its potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Progressing to animal models to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for researchers and drug development professionals, summarizing the current knowledge and highlighting the significant potential of this compound as a lead compound for the development of new therapeutic agents. The synthesis of this molecule is straightforward, allowing for the production of sufficient quantities for comprehensive biological evaluation. The exploration of this and other natural phenolic esters could unlock new avenues for addressing diseases with inflammatory and oxidative stress-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. biocrick.com [biocrick.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of p-Hydroxyphenethyl Vanillate Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of p-hydroxyphenethyl vanillate (B8668496) precursors, namely p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area. While direct biological data for p-hydroxyphenethyl vanillate is limited, this guide infers its potential activities based on the well-documented properties of its constituent precursors.

Introduction to Precursors

This compound is an ester formed from the condensation of two naturally occurring phenolic compounds: p-hydroxyphenethyl alcohol (also known as tyrosol) and vanillic acid. Both precursors are recognized for their diverse biological activities, which are detailed below.

-

Vanillic Acid: A derivative of benzoic acid, vanillic acid is an oxidized form of vanillin.[1] It is found in various plants and is known for its broad-spectrum pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects.[2]

-

p-Hydroxyphenethyl Alcohol (Tyrosol): A phenylethanoid, tyrosol is a derivative of phenethyl alcohol found abundantly in sources like olive oil.[3][[“]] It is recognized for its antioxidant and cardioprotective properties.[[“]]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of vanillic acid and tyrosol.

Table 1: Antioxidant Activity of Vanillic Acid and Tyrosol

| Compound | Assay | IC50 / EC50 / Activity | Source(s) |

| Vanillic Acid | DPPH Radical Scavenging | IC50: 0.81 µg/mL | [5] |

| Vanillic Acid | ABTS Radical Scavenging | 89.04 ± 0.71% activity at 400 µg/mL | [6] |

| Vanillic Acid | Non-enzymatic Protein Glycation Inhibition | IC50: 46.4 µg/mL | [7] |

| Vanillic Acid | BSA-Glucose Glycation Inhibition | IC50: 45.53 mM | [8] |

| Tyrosol | DPPH Radical Scavenging | IC50: 10.75 µg/mL (initial) | [9] |

| Tyrosol Derivative (acetylated at aliphatic-OH) | Non-enzymatic Linoleic Acid Peroxidation Inhibition | IC50: 2.4 mM ± 0.21 | [10] |

Table 2: Anti-inflammatory Activity of Vanillic Acid

| Compound | Cell Line / Model | Effect | Quantitative Data | Source(s) |

| Vanillic Acid | LPS-stimulated mouse peritoneal macrophages | Inhibition of TNF-α and IL-6 production | - | [1] |

| Vanillic Acid | LPS-stimulated neutrophils | Downregulation of TNF-α secretion | 1.3-fold weaker than chlorogenic acid at 50 µg/mL | [7] |

| Vanillic Acid | LPS-stimulated neutrophils | Downregulation of IL-8 secretion | Similar to chlorogenic acid at 50 µg/mL | [7] |

| Vanillic Acid | fMLP+cytochalasin B-stimulated neutrophils | Downregulation of Elastase-2 (ELA-2) secretion | - | [7] |

Experimental Protocols

Synthesis of this compound (General Esterification Protocol)

This protocol is adapted from a general procedure for the synthesis of lipophilic esters of phenolic alcohols and can be applied for the synthesis of this compound.[11]

-

Solubilization: Solubilize vanillic acid (0.5 mmol) in dimethyl carbonate (1.5 mL) at 25 °C.

-

Addition of Acyl Chloride Precursor: While stirring, add a slight excess of a suitable acyl chloride derivative of p-hydroxyphenethyl alcohol (0.6 mmol). Alternatively, for direct esterification, a carbodiimide (B86325) coupling agent such as DCC or EDC can be used in the presence of a catalyst like DMAP.

-

Reaction: Keep the mixture under stirring for 24 hours at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) on silica (B1680970) gel plates with a suitable eluent system (e.g., mixtures of dichloromethane (B109758) and methanol).

-

Work-up: Once the reaction is complete, distill the solvent under reduced pressure. Solubilize the residue in ethyl acetate (B1210297) (10 mL) and wash with a saturated solution of NaCl (5.0 mL).

-

Extraction and Drying: Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic phases, wash with saturated NaCl solution (10 mL), and dry over anhydrous Na2SO4.

-

Purification: Filter the solution and distill the solvent under reduced pressure. Purify the resulting residue using silica gel column chromatography with an appropriate eluent system to isolate the pure this compound.[11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of phenolic compounds.[12][13][14]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol (B129727) or ethanol.[14] For the working solution, dilute the stock solution with the solvent to obtain an absorbance of approximately 1.00 ± 0.200 at 517 nm.[14]

-

Sample Preparation: Prepare various concentrations of the test compound (e.g., vanillic acid, tyrosol) in the same solvent.

-

Reaction Mixture: Add a small volume of the sample solution (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).[14] A blank is prepared with the solvent instead of the sample.

-

Incubation: Mix the solution and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).[14]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the intracellular antioxidant activity of a compound.[15][16][17][18][19]

-

Cell Culture: Culture adherent cells (e.g., HepG2 or HeLa) in a 96-well black fluorescence cell culture plate until they reach 90-100% confluency.[15][16]

-

Cell Washing: Carefully remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[15][16]

-

Probe and Sample Incubation: Add 50 µL of a cell-permeable 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe solution to all wells. Then, add 50 µL of the test compound or a standard antioxidant (e.g., Quercetin) to the respective wells. Incubate the plate at 37°C for 60 minutes.[15][16]

-

Washing: Carefully remove the solution and wash the cells three times with DPBS or HBSS.[15][16]

-

Initiation of Oxidative Stress: Add 100 µL of a Free Radical Initiator solution (e.g., AAPH) to all wells.

-

Fluorescence Measurement: Immediately begin reading the fluorescence in a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Readings are taken at intervals (e.g., every 1-5 minutes) for a total of 60 minutes.[15][16]

-

Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The activity of the test compound is compared to that of the standard.

Signaling Pathways

Anti-inflammatory Mechanism of Vanillic Acid via NF-κB Signaling Pathway

Vanillic acid exerts its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[1][20][21] Vanillic acid has been shown to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.[1]

Cardioprotective and Autophagy-modulating Mechanism of Tyrosol via SIRT1 Signaling Pathway

While direct studies on tyrosol are emerging, its close analog, hydroxytyrosol (B1673988), has been shown to exert its effects through the Sirtuin 1 (SIRT1) signaling pathway, which is also implicated in the cardioprotective effects of tyrosol.[[“]] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and inflammation.[22] In the context of cardioprotection, tyrosol has been observed to induce the expression of SIRT1.[[“]] Activated SIRT1 can deacetylate and thereby modulate the activity of various downstream targets. For instance, SIRT1 can activate the transcription factor FOXO3a, leading to the expression of genes involved in stress resistance and antioxidant defense.[[“]] Furthermore, SIRT1 can suppress the Akt/mTOR pathway, a key negative regulator of autophagy. By inhibiting this pathway, SIRT1 promotes autophagy, a cellular recycling process that helps clear damaged organelles and proteins, thereby maintaining cellular homeostasis and protecting against cardiac stress.

References

- 1. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. consensus.app [consensus.app]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assessment of antioxidant activity of tyrosol, resveratrol and their acetylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. content.abcam.com [content.abcam.com]

- 18. content.abcam.com [content.abcam.com]

- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 22. d-nb.info [d-nb.info]

p-Hydroxyphenethyl Vanillate: A Comprehensive Technical Guide to its Potential Therapeutic Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Hydroxyphenethyl vanillate (B8668496), a naturally occurring phenolic ester, stands as a molecule of significant interest within the sphere of therapeutic research. Primarily isolated from the traditional Chinese medicinal plant Notopterygium forbesii, this compound is structurally a conjugate of p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid.[1] While direct and extensive research on p-hydroxyphenethyl vanillate itself is nascent, a wealth of scientific evidence on the well-established biological activities of its constituent moieties provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the current understanding of this compound, extrapolating its likely pharmacological profile from the potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of vanillic acid and p-hydroxyphenethyl alcohol. This document aims to serve as a foundational resource to catalyze further investigation into this promising compound.

Introduction: Chemical Profile and Botanical Source

This compound (IUPAC Name: 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate) is a phenolic ester with the molecular formula C₁₆H₁₆O₅ and a molecular weight of 288.29 g/mol .[2] Its principal known natural source is the roots and rhizomes of Notopterygium forbesii, a plant utilized in traditional Chinese medicine.[3] The investigation of such natural esters is crucial as the combination of distinct phenolic units can engender novel compounds with unique chemical properties and enhanced biological activities that may surpass those of their individual precursors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate |

| CAS Number | 1539303-03-1 |

| Molecular Formula | C₁₆H₁₆O₅ |

| Molecular Weight | 288.29 g/mol |

| Appearance | Oil |

| Purity | >98% |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Source: BioCrick Datasheet, 2023.[2]

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The therapeutic potential of this compound is inferred from the extensive pharmacological data available for its hydrolytic components: vanillic acid and p-hydroxyphenethyl alcohol.

Antioxidant Activity

Both vanillic acid and p-hydroxyphenethyl alcohol are recognized as potent antioxidants. Vanillic acid has demonstrated significant radical scavenging activity and the ability to protect against oxidative damage to plasma proteins and lipids.[4] It effectively scavenges reactive oxygen species (ROS), thereby mitigating cellular damage. Similarly, p-hydroxyphenethyl alcohol (tyrosol) and its derivatives are effective deactivators of superoxide (B77818) and singlet oxygen radicals.

Table 2: Summary of In Vitro Antioxidant Activity of Constituent Moieties

| Compound | Assay | IC₅₀ / Activity | Source |

| Vanillic Acid | DPPH Radical Scavenging | Moderate Activity | [5] |

| Vanillic Acid | FRAP (Ferric Reducing Antioxidant Power) | Moderate Activity | [5] |

| Vanillic Acid | Protection against Tyrosine Nitration (in plasma) | 27-32% reduction at 1-5 µg/mL; 51% reduction at 50 µg/mL | [4] |

| Vanillic Acid | Inhibition of Thiol Oxidation (in plasma) | 42-50% inhibition at 1-50 µg/mL | [4] |

| p-Hydroxyphenethyl alcohol (Tyrosol) | O₂(¹Δg) Deactivation | Effective | |

| p-Hydroxyphenethyl alcohol (Tyrosol) | O₂⁻ Scavenging | Effective |

Note: IC₅₀ values represent the concentration required to inhibit 50% of the activity. Lower values indicate higher potency. The data presented is for the individual components of this compound.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Vanillic acid has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as NF-κB.[6][7] Studies have demonstrated its ability to reduce neutrophil recruitment and oxidative stress in inflammatory models.[7] p-Hydroxyphenethyl alcohol also contributes to anti-inflammatory responses, suggesting a synergistic potential for the combined molecule.

Table 3: Anti-Inflammatory Activity of Vanillic Acid

| Model | Key Findings | Quantitative Data | Source |

| Human Neutrophils (LPS-stimulated) | Suppression of pro-inflammatory cytokine release | Downregulation of TNF-α and IL-8 | [4] |

| Human Neutrophils (fMLP+cytochalasin B-stimulated) | Suppression of elastase-2 release | Significant downregulation | [4] |

| Murine Models of Inflammatory Pain | Inhibition of neutrophil recruitment, oxidative stress, and pro-inflammatory cytokine production | Dose-dependent inhibition of pain-like behavior | [7] |

| Human Osteoarthritic Chondrocytes | Inhibition of NF-κB signaling | Attenuation of IκBα phosphorylation | [6] |

This table summarizes the anti-inflammatory effects observed for vanillic acid, a key component of this compound.

Neuroprotective Potential

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. Vanillic acid has demonstrated neuroprotective effects by counteracting lipopolysaccharide (LPS)-induced neurotoxicity, amyloidogenesis, and synaptic dysfunction.[7] It achieves this, in part, by regulating the c-Jun N-terminal kinase (JNK) signaling pathway. Given that p-hydroxyphenethyl alcohol also possesses neuroprotective properties, this compound is a compelling candidate for further investigation in the context of neurodegenerative disorders.

Anticancer Properties

The constituent parts of this compound have shown promise in oncology research. Vanillic acid has been reported to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models. Its mechanisms of action include the modulation of signaling pathways involved in cell cycle regulation and apoptosis. While specific data for this compound is not yet available, the known anticancer activities of its precursors warrant its evaluation as a potential anticancer agent.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of the components of this compound are underpinned by their interaction with critical cellular signaling pathways. A key pathway implicated in the anti-inflammatory effects of vanillic acid is the NF-κB signaling pathway .

Diagram 1: Postulated Inhibition of the NF-κB Signaling Pathway by Vanillic Acid

Caption: Postulated mechanism of vanillic acid in inhibiting the NF-κB signaling pathway.

Experimental Methodologies

Detailed experimental protocols for the isolation and evaluation of this compound and its components are crucial for advancing research. Below are representative methodologies based on published studies.

Isolation of this compound from Notopterygium forbesii

A standardized protocol for the isolation of phenolic compounds from plant material would likely involve the following steps:

Caption: A general workflow for the isolation of this compound.

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of DPPH in the same solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Cell-Based Anti-Inflammatory Assay

Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (e.g., RAW 264.7 cells):

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at the appropriate wavelength and calculate the percentage of NO inhibition.

Future Directions and Conclusion

The existing body of research on vanillic acid and p-hydroxyphenethyl alcohol strongly suggests that this compound possesses a promising profile of therapeutic activities, including antioxidant, anti-inflammatory, neuroprotective, and potentially anticancer effects. However, it is imperative that future research efforts focus on the direct biological evaluation of this compound to validate these extrapolated activities.

Key areas for future investigation include:

-

In vitro and in vivo studies to quantify the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of this compound.

-

Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

-

Mechanism of action studies to elucidate the specific signaling pathways modulated by the intact molecule.

-

Synthetic chemistry efforts to produce larger quantities of the compound for extensive preclinical testing.

References

- 1. This compound | 1539303-03-1 | Benchchem [benchchem.com]

- 2. biocrick.com [biocrick.com]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory and Chondroprotective Effects of Vanillic Acid and Epimedin C in Human Osteoarthritic Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Hydroxyphenethyl Vanillate: A Phenolic Ester with Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. It is formed from the esterification of p-hydroxyphenethyl alcohol and vanillic acid, two well-documented phenolic compounds with known biological activities. This guide provides an in-depth overview of p-hydroxyphenethyl vanillate, including its chemical properties, natural sources, and its putative role in various biological processes, with a focus on its antioxidant, anti-inflammatory, and neuroprotective potential. While direct experimental data on this compound is limited, this guide synthesizes available information on its constituent molecules to provide a comprehensive understanding of its expected bioactivity and mechanisms of action.

Chemical and Physical Properties

This compound, also known as 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is an organic compound with the chemical formula C16H16O5 and a molecular weight of 288.29 g/mol .[1] It is described as an oil and is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | [1] |

| CAS Number | 1539303-03-1 | [1] |

| Molecular Formula | C16H16O5 | [1] |

| Molecular Weight | 288.29 g/mol | [1] |

| Physical Description | Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Natural Sources

This compound has been isolated from the roots and rhizomes of Notopterygium forbesii, a plant used in traditional medicine.[2] Its precursor, p-hydroxyphenethyl alcohol, is found in a variety of natural sources, including olive oil. Vanillic acid, the other precursor, is a flavoring agent found in many edible plants and fruits and is an oxidized form of vanillin (B372448).[3]

Biological Activities and Therapeutic Potential

While specific quantitative data on the biological activities of this compound is not extensively available in the public domain, the well-documented properties of its constituent parts, p-hydroxyphenethyl alcohol and vanillic acid, suggest a strong potential for antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of vanillic acid and related phenolic compounds has been evaluated in various studies.

Table 2: Antioxidant Activity of Vanillic Acid and Related Compounds

| Compound | Assay | IC50 / EC50 | Reference(s) |

| Vanillic Acid | H2O2 scavenging | SC50 = 10.40 µg/mL | [4] |

| Vanillic Acid | Protein glycation inhibition | IC50 = 46.4 µg/mL | [4] |

| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) | Aβ42 aggregation inhibition | EC50 = 5-6 mM | [5] |

Anti-inflammatory Activity

Vanillic acid has demonstrated significant anti-inflammatory effects in various in vivo models.[6] It has been shown to inhibit neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[6] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[6] Vanillin, a closely related compound, also exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7]

Neuroprotective Effects

The neuroprotective potential of this compound is inferred from the activities of vanillin and vanillic acid. Vanillin has been shown to have neuroprotective effects in models of hypoxic-ischemic brain damage by attenuating oxidative damage.[8] Vanillic acid has also been found to counteract neurotoxicity by regulating the c-Jun N-terminal kinase (JNK) pathway.[9] Furthermore, structural analogs have been investigated for their neuroprotective activities in models of Alzheimer's disease, highlighting the therapeutic potential of this chemical scaffold.[3][8]

Experimental Protocols

Synthesis of this compound

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | 1539303-03-1 | Benchchem [benchchem.com]

- 3. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxyphenyl 4-Hydroxybenzoate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. mdpi.com [mdpi.com]

- 6. NF-kB Activation Inhibitor IV | C15H13FO | CID 15113698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | 87932-34-1 [smolecule.com]

- 9. plantaedb.com [plantaedb.com]

- 10. CN103232328B - Method for preparing p-hydroxyphenyl ethanol - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of p-Hydroxyphenethyl Vanillate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of p-hydroxyphenethyl vanillate (B8668496), a phenolic ester with potential applications in the pharmaceutical and food industries. The synthesis is achieved through the lipase-catalyzed esterification of vanillic acid and p-hydroxyphenethyl alcohol (tyrosol). This method offers a green and efficient alternative to traditional chemical synthesis.

Introduction

p-Hydroxyphenethyl vanillate is synthesized by the esterification of vanillic acid and p-hydroxyphenethyl alcohol.[1] Enzymatic synthesis, particularly using lipases, presents a highly selective and environmentally friendly approach for producing such phenolic esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely utilized for their high catalytic activity in non-aqueous media, making them ideal for esterification reactions.[2][3][4][5][6] This protocol outlines a method for the synthesis of this compound using immobilized CALB, drawing upon established methodologies for the enzymatic esterification of similar phenolic compounds.[1][2][7][8][9]

Reaction Scheme

The enzymatic synthesis of this compound from vanillic acid and p-hydroxyphenethyl alcohol is depicted in the following reaction:

Vanillic Acid + p-Hydroxyphenethyl Alcohol --(Lipase)--> this compound + Water

Experimental Protocols

This section details the materials and methods for the enzymatic synthesis of this compound.

Materials and Reagents

-

Vanillic Acid (Substrate)

-

p-Hydroxyphenethyl Alcohol (Tyrosol) (Substrate)

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) (Biocatalyst)

-

tert-Butyl Methyl Ether (Solvent)

-

Molecular Sieves (3Å, for water removal)

-

Hexane (B92381) (for purification)

-

Ethyl Acetate (for purification)

-

Silica (B1680970) Gel (for column chromatography)

-

Standard laboratory glassware and equipment (reaction flasks, magnetic stirrer, rotary evaporator, chromatography column)

Enzymatic Esterification Protocol

-

Reactant Preparation : In a 50 mL round-bottom flask, dissolve vanillic acid (1 mmol) and p-hydroxyphenethyl alcohol (2 mmol) in 20 mL of tert-butyl methyl ether. The molar ratio of alcohol to acid is 2:1.[2]

-

Addition of Biocatalyst and Desiccant : To the solution, add immobilized Candida antarctica lipase B (CALB) at a concentration of 5% by weight of the total substrates.[2] Add activated molecular sieves (1 g) to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation.

-

Reaction Incubation : Seal the flask and place it on a magnetic stirrer. Incubate the reaction mixture at 37°C with continuous stirring (200 rpm) for 48 hours.[2]

-

Reaction Monitoring : The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals (e.g., 1, 2, 24, and 48 hours) and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

-

Enzyme Removal : After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with the solvent and potentially reused.

-